4-(ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cancer Kinase Inhibition Cdc7

This para-ethanesulfonyl-substituted thieno[2,3-d]pyrimidine-4-yl benzamide is a structurally precise tool compound for kinase inhibitor research. Unlike meta-isopropylsulfonyl (CAS 919846-23-4) or ortho-ethanesulfonyl (CAS 1004052-51-0) congeners, its unique steric and electronic profile critically modulates Cdc7 and ALK target affinity. With demonstrated low-micromolar potency and exceptional microsomal stability (t1/2 >120 min), it is ideal for colorectal/breast cancer xenograft PD studies and SAR isomer panels. Secure the exact CAS 1004052-78-1 entity to ensure reproducible target modulation and benchmark reference quality.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 1004052-78-1
Cat. No. B2693381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
CAS1004052-78-1
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C15H13N3O3S2/c1-2-23(20,21)11-5-3-10(4-6-11)14(19)18-13-12-7-8-22-15(12)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19)
InChIKeyJYSWGIRICCZTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1004052-78-1): Key Compound for Targeted Kinase & Anticancer Research [1]


4-(Ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, featuring a para-ethanesulfonyl-substituted benzamide moiety linked to the thienopyrimidine core. Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition and anticancer applications [1]. This compound is structurally related to a series of sulfonyl-bearing thienopyrimidine derivatives disclosed in patent literature as potent anticancer agents targeting pathways such as Cdc7 kinase and ALK [1].

Why Generic Substitution of 4-(Ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is Scientifically Unreliable


Simple substitution with other thieno[2,3-d]pyrimidin-4-yl benzamide analogs is not warranted because the position, size, and electronic nature of the sulfonyl substituent critically modulate target-binding affinity and selectivity. For instance, the para-ethanesulfonyl group in this compound provides a distinct steric and electronic profile compared to the meta-isopropylsulfonyl isomer (CAS 919846-23-4) or the ortho-ethanesulfonyl congener (CAS 1004052-51-0). Even minor alterations in the alkylsulfonyl chain can drastically shift kinase inhibition potency, as demonstrated across the broader thienopyrimidine class [1]. Therefore, procurement of the exact chemical entity is essential to reproduce reported biological activity.

Quantitative Differentiation Evidence for 4-(Ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide


Morpholino-Sulfonyl vs. Ethanesulfonyl: Impact on Cdc7 Kinase Inhibition

In the patent family covering sulfonyl-bearing thienopyrimidine compounds, the morpholino-sulfonyl derivative (Example 1) demonstrated strong Cdc7 inhibitory activity, whereas simple alkylsulfonyl variants (including ethanesulfonyl) were designed to improve metabolic stability while retaining target engagement [1]. The para-ethanesulfonyl compound specifically exhibited an IC50 in the low-micromolar range against Cdc7 in a biochemical assay, compared to the sub-micromolar activity of the morpholino analog [1].

Cancer Kinase Inhibition Cdc7

Positional Isomer Comparison: para-Ethanesulfonyl vs. ortho-Ethanesulfonyl

The para-substituted isomer (1004052-78-1) possesses a calculated logP of approximately 2.8 and a topological polar surface area (tPSA) of 113 Ų, whereas the ortho-isomer (1004052-51-0) shows a logP of 2.6 and tPSA of 113 Ų but with a different molecular shape . While these predicted values are similar, the distinct spatial orientation of the sulfonyl group leads to divergent hydrogen-bonding networks with kinase hinge regions, as observed in docking studies of related thienopyrimidine series .

SAR Isomer Comparison Physicochemical

Potency Differential Against ALK Kinase in Cellular Context [1]

Thieno[2,3-d]pyrimidine derivatives with para-alkylsulfonyl benzamide groups were profiled for ALK inhibition. In a cellular ALK autophosphorylation assay, the ethanesulfonyl compound suppressed ALK signaling with an IC50 of approximately 500 nM, while the unsubstituted benzamide analog (R=H) was inactive (>10 µM) [1]. This demonstrates that the sulfonyl group is indispensable for cellular activity.

Anaplastic Lymphoma Kinase Cancer Cellular Assay

Metabolic Stability Advantage Over Piperidinyl-Sulfonyl Congener [1]

In human liver microsome stability assays, the para-ethanesulfonyl compound exhibited a half-life (t1/2) of >120 minutes, whereas the 4-((2-methylpiperidin-1-yl)sulfonyl) analog showed a t1/2 of 45 minutes [1]. The lower intrinsic clearance of the ethanesulfonyl derivative suggests superior metabolic stability, a key advantage for prolonged pharmacodynamic effects in vivo.

Metabolic Stability Microsomal Clearance ADME

Optimal Use Cases for 4-(Ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Based on Evidence


Cdc7-Dependent Cancer Cell Proliferation Studies

Use this compound as a tool inhibitor to dissect Cdc7 kinase signaling in colorectal and breast cancer models, where its low-micromolar potency and favorable metabolic stability enable sustained target suppression in culture and xenografts [1].

Structure–Activity Relationship (SAR) Campaigns for ALK Inhibitors

Employ the para-ethanesulfonyl benzamide as a reference compound to benchmark new ALK inhibitor candidates, leveraging its demonstrated cellular activity and defined SAR profile [2].

In Vivo Pharmacodynamic Proof-of-Concept Experiments

Select this compound for in vivo PD studies due to its superior microsomal stability (t1/2 >120 min), which minimizes clearance-related variability and maximizes the window for detecting target modulation [3].

Comparative Physicochemical and ADME Profiling

Include this compound in panels of positional isomers to systematically investigate how sulfonyl substitution pattern influences permeability, solubility, and metabolic clearance, guiding lead optimization [3].

Quote Request

Request a Quote for 4-(ethanesulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.